2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Role of Thiophene-Pyridine Hybrid Scaffolds in Drug Design
The thiophene-pyridine hybrid scaffold in this compound combines electron-rich (thiophene) and electron-deficient (pyridine) aromatic systems, creating a polarized framework conducive to π-π stacking and charge-transfer interactions. Thiophene’s sulfur atom enhances hydrophobic interactions and metabolic stability, as seen in FDA-approved drugs like raltegrevir, while pyridine’s nitrogen facilitates hydrogen bonding and metal coordination.
Table 1: Bioactive Thiophene-Pyridine Hybrids
Molecular docking studies of similar scaffolds reveal that thiophene-pyridine systems occupy hydrophobic pockets in kinases (e.g., FLT3) and COX-II, with pyridine nitrogens forming hydrogen bonds to serine or aspartate residues. The hybrid’s planar structure also aligns with ATP-binding sites, mimicking adenine interactions.
Significance of Trifluoromethyl and Cyano Substituents in Bioactive Molecules
The trifluoromethyl (–CF₃) and cyano (–CN) groups are strategic substituents that enhance pharmacodynamic and pharmacokinetic properties. The –CF₃ group’s strong electron-withdrawing effect increases membrane permeability and metabolic resistance by reducing oxidative dealkylation. In morpholine-acetamide derivatives, –CF₃ improves carbonic anhydrase inhibition (IC₅₀ = 8.12 μM) by stabilizing enzyme-ligand complexes via hydrophobic interactions.
The cyano group serves as a hydrogen bond acceptor and transition-state mimic. In FLT3 inhibitors, cyano-substituted pyridines exhibit nanomolar affinity for D835V mutants by displressing water molecules in the ATP-binding pocket. Additionally, –CN’s small size minimizes steric hindrance, allowing deeper penetration into hydrophobic clefts.
Table 2: Impact of Substituents on Binding Affinity
| Substituent | Target | ΔBinding Energy (kcal/mol) | Role |
|---|---|---|---|
| –CF₃ | Carbonic anhydrase | -4.2 | Hydrophobic stabilization |
| –CN | FLT3 kinase | -3.8 | Hydrogen bonding/desolvation |
Thiadiazole Moiety as a Pharmacophoric Element
The 1,3,4-thiadiazole ring in this compound contributes to its bioactivity through two mechanisms:
- Electron-deficient aromaticity enables π-stacking with tyrosine/phenylalanine residues in enzyme active sites.
- Sulfur and nitrogen atoms participate in hydrogen bonding and charge-transfer interactions, as observed in antimicrobial and anticancer thiadiazoles.
In the context of 5-phenyl-1,3,4-thiadiazol-2-yl , the phenyl group extends the conjugated system, enhancing lipophilicity and π-π interactions. This design mirrors kinase inhibitors like GSK2982772, where thiadiazole moieties improve ATP-competitive binding.
Table 3: Thiadiazole-Containing Bioactive Compounds
| Compound | Activity | Target |
|---|---|---|
| Acetazolamide | Carbonic anhydrase inhibition | Anticancer |
| GSK2982772 | RIPK1 inhibition | Inflammatory diseases |
| Cefozopran | Antibacterial | Penicillin-binding proteins |
Properties
CAS No. |
309745-18-4 |
|---|---|
Molecular Formula |
C21H12F3N5OS3 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H12F3N5OS3/c22-21(23,24)14-9-15(16-7-4-8-31-16)26-19(13(14)10-25)32-11-17(30)27-20-29-28-18(33-20)12-5-2-1-3-6-12/h1-9H,11H2,(H,27,29,30) |
InChI Key |
VVQLRPXJSJUOME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Pyridine Core Functionalization
The pyridine ring is synthesized via a modified Kröhnke reaction, where 2-chloro-3-cyanopyridine undergoes nucleophilic substitution with a trifluoromethyl group. Source highlights the use of copper(I) iodide and 1,10-phenanthroline as catalysts for trifluoromethylation at the 4-position, achieving yields of 68–72% under inert conditions. Subsequent thiophen-2-yl introduction at the 6-position employs Suzuki-Miyaura coupling with thiophen-2-ylboronic acid , using palladium(II) acetate and triphenylphosphine in a toluene/water biphasic system.
Thiadiazole-Acetamide Side Chain Synthesis
Reaction Conditions and Optimization
Critical parameters influencing yield and purity include temperature, solvent choice, and catalyst loading.
Temperature Dependence
Solvent Systems
| Reaction Step | Solvent | Purpose |
|---|---|---|
| Trifluoromethylation | Dimethylformamide | Polar aprotic medium for Cu catalysis |
| Suzuki Coupling | Toluene/Water (3:1) | Facilitates boronic acid coupling |
| Acetamide Formation | Dichloromethane | Mild conditions for acyl chloride |
Catalytic Efficiency
-
Palladium(II) acetate : 5 mol% loading for Suzuki coupling, with >90% conversion.
-
Copper(I) iodide : 10 mol% for trifluoromethylation, critical for C–CF3 bond formation.
Key Intermediates and Their Characterization
3-Cyano-4-(Trifluoromethyl)-6-(Thiophen-2-yl)Pyridine-2-Thiol
This intermediate is pivotal for sulfanylacetamide linkage. 1H NMR (400 MHz, CDCl3) shows characteristic peaks at δ 8.42 (pyridine-H), 7.68 (thiophene-H), and 3.91 (SH, exchangeable). Mass spectrometry confirms the molecular ion at m/z 299.1 [M+H]+.
N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)Acetamide
Synthesized via a two-step process:
-
Cyclization of phenylthiosemicarbazide to 5-phenyl-1,3,4-thiadiazol-2-amine (yield: 85%).
-
Acetylation with 2-chloroacetyl chloride, yielding the acetamide (yield: 78%).
Industrial-Scale Production Challenges
Purification Difficulties
The final compound’s low solubility in common solvents necessitates chromatographic purification, which is cost-prohibitive at scale. Source proposes crystallization from ethyl acetate/hexane (3:7) to achieve >95% purity without chromatography.
Hazardous Reagents
-
Phosphorus oxychloride : Requires strict handling under nitrogen.
-
Palladium catalysts : necessitate recovery systems to reduce environmental impact.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Synthesis | 62 | 98 | High regioselectivity |
| One-Pot Approach | 55 | 91 | Reduced purification steps |
| Microwave-Assisted | 70 | 97 | Faster reaction times |
The stepwise method remains preferred for research, while the one-pot approach shows promise for industrial applications.
Chemical Reactions Analysis
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
(a) Pyridine-Based Analogs
- N-(2-Fluorophenyl) Derivative (): The compound 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-fluorophenyl)acetamide differs in the acetamide substituent (2-fluorophenyl vs. 5-phenyl-1,3,4-thiadiazol-2-yl).
- N-(2-Cyanophenyl) Derivative (): N-(2-Cyanophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide replaces the thiadiazole with a 2-cyanophenyl group. The cyano group may improve solubility in polar solvents but could reduce lipophilicity, affecting membrane permeability .
(b) Thiadiazole-Modified Analogs
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl) Derivative (): N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide substitutes pyridine with pyridazine and replaces the phenyl group with ethyl on the thiadiazole.
- Quinazolinone-Thiadiazole Hybrids (): Compounds like 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide feature a quinazolinone core instead of pyridine. These hybrids exhibit high melting points (e.g., 269–315°C) due to rigid planar structures, suggesting superior thermal stability compared to the target compound’s pyridine-thiadiazole system .
(b) Computational Predictions ():
DFT studies (B3LYP/6-31*G) predict NMR chemical shifts with high accuracy. For the target compound, the CF₃ group would deshield adjacent protons (δ ~7.5–8.5 ppm), while the thiophene’s protons may resonate at δ ~6.8–7.2 ppm, distinct from fluorophenyl analogs (δ ~7.0–7.4 ppm) .
Q & A
Q. Table 1: Optimization parameters for key synthetic steps
| Step | Optimal Temp (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Thioacetamide linkage | 70 | DMF | None | 85 |
| Pyridine core cyanation | 100 | DMSO | CuCN | 72 |
| Thiadiazole coupling | 80 | THF | Pd(PPh₃)₄ | 68 |
Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Basic
A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C NMR : Assigns proton/carbon environments (e.g., confirms trifluoromethyl at C4) .
- HRMS : Validates molecular formula ([M+H]⁺ at m/z 521.0824) .
- HPLC-PDA : Ensures >95% purity via reverse-phase chromatography .
- FT-IR : Identifies functional groups (C≡N stretch at 2220 cm⁻¹) .
What structural features of this compound contribute to its biological or chemical reactivity?
Basic
Key features include:
- Thiadiazole moiety : Enhances π-π stacking with biological targets .
- Trifluoromethyl group : Increases lipophilicity and metabolic stability .
- Thioacetamide bridge : Facilitates redox-mediated interactions .
- Cyanopyridine core : Acts as a hydrogen-bond acceptor .
Q. Table 2: Functional group contributions
| Group | Role | Example Interaction |
|---|---|---|
| Thiadiazole | Bioactivity enhancement | π-Stacking with kinase residues |
| Trifluoromethyl | Pharmacokinetic modulation | CYP450 resistance |
| Thioacetamide | Redox activity | Glutathione adduct formation |
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Advanced
SAR strategies include:
Analog synthesis : Replace thiophen-2-yl with furan or pyridine to assess binding changes .
Functional group variation : Substitute cyano with nitro/amine to study electronic effects .
Bioisosteric replacement : Exchange CF₃ with Cl/CH₃ to evaluate steric impacts .
In vitro assays : Measure IC₅₀ against kinases to correlate structure with potency .
Q. Table 3: SAR trends in analogs
| Analog Modification | Bioactivity Change (vs. Parent) | Key Finding |
|---|---|---|
| Thiophen → Phenyl | 2x ↓ in IC₅₀ | Aromatic bulk improves binding |
| CF₃ → Cl | No significant change | Electronegativity dominates |
How should researchers address contradictions in reported biological activities across studies?
Advanced
Resolve discrepancies through:
- Purity verification : Re-analyze compounds via HPLC and elemental analysis .
- Assay standardization : Compare protocols (e.g., cell lines, incubation time) .
- Crystallographic validation : Confirm binding modes via X-ray structures .
- Meta-analysis : Statistically aggregate data to identify consensus trends .
What computational approaches are recommended to predict the binding modes of this compound?
Advanced
Use molecular docking (AutoDock Vina) with homology models, validated by MD simulations (100 ns). Key parameters:
- Docking grid : Focus on catalytic sites (e.g., ATP-binding pocket) .
- Scoring functions : MM-GBSA for free energy estimation .
Q. Table 4: Docking results for common targets
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR Kinase | -9.2 | H-bond with Met793 |
| COX-2 | -7.8 | π-S stacking with Tyr385 |
How can reaction conditions be systematically optimized for scalable synthesis?
Advanced
Employ design of experiments (DoE) to assess variables:
Factors : Temperature, solvent ratio, catalyst loading .
Response surface methodology : Identify interactions between parameters .
Flow chemistry : Improve reproducibility in continuous reactors .
What methodologies are used to assess the compound’s stability under physiological conditions?
Q. Advanced
- pH stability assays : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Thermal gravimetric analysis (TGA) : Determine decomposition temperature .
- Light exposure tests : UV-Vis spectroscopy to detect photolytic byproducts .
How can researchers validate target engagement in cellular assays?
Q. Advanced
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability .
- Knockdown/knockout models : Compare activity in wild-type vs. target-deficient cells .
- Fluorescent probes : Use tagged analogs for live-cell imaging .
What strategies mitigate synthetic challenges like low yields or impurity formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
